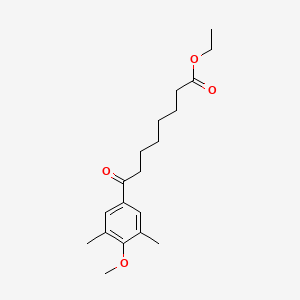

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate

Description

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate is a synthetic ester derivative featuring an 8-oxooctanoate backbone with a substituted phenyl group at the 8-position. The phenyl ring is substituted with two methyl groups at the 3- and 5-positions and a methoxy group at the 4-position. This compound is structurally characterized by its molecular formula C₁₉H₂₆O₄ (calculated from substituents in and ) and a molecular weight of approximately 322.4 g/mol (inferred from analogs in and ).

Properties

IUPAC Name |

ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-5-23-18(21)11-9-7-6-8-10-17(20)16-12-14(2)19(22-4)15(3)13-16/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOSYQOVJSWRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645535 | |

| Record name | Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-14-9 | |

| Record name | Ethyl 4-methoxy-3,5-dimethyl-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate can be achieved through a multi-step process involving the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The key steps include:

Esterification: 8-oxooctanoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Substitution: The ethyl 8-oxooctanoate is then subjected to a Friedel-Crafts acylation reaction with 3,5-dimethyl-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3,5-dimethyl-4-methoxyphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Material Science: It can be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The 3,5-dimethyl-4-methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Physicochemical and Reactivity Insights

Substituent Effects: Methoxy vs. Ethoxy substituents (as in 4-ethoxy analogs) introduce greater lipophilicity, which may enhance membrane permeability . Fluorinated Analogs: The tetrafluorophenyl derivative () exhibits strong electron-withdrawing effects, which could stabilize negative charges or modify electrophilic reactivity. Such compounds are often explored in radiopharmaceuticals (e.g., PET tracers) .

Synthetic Accessibility: Compounds with para-substituted methoxy groups (e.g., 4-methoxy or 4-ethoxy) may face steric challenges during synthesis compared to meta-substituted derivatives. For example, Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7) is commercially available, suggesting established synthetic protocols .

Stability and Handling: Safety data sheets () highlight standard precautions for handling these esters (e.g., avoiding inhalation, skin contact). No significant stability issues are reported, though some derivatives (e.g., fluorinated analogs) may require specialized storage due to reactivity .

Biological Activity

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving:

- Esterification : Reacting 8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form ethyl 8-oxooctanoate.

- Friedel-Crafts Acylation : Substituting the ethyl ester with 3,5-dimethyl-4-methoxybenzoyl chloride using a Lewis acid catalyst (e.g., aluminum chloride) to introduce the aromatic group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The ester and ketone functional groups can form hydrogen bonds with biological macromolecules, influencing their activity.

- Binding Affinity : The 3,5-dimethyl-4-methoxyphenyl group enhances the compound's binding affinity and specificity for certain receptors or enzymes.

Biological Activities

Research indicates several potential biological activities for this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : The compound is being explored for its analgesic effects, potentially useful in pain management therapies.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation in animal models | |

| Analgesic | Pain relief observed in studies | |

| Antimicrobial | Effective against several bacterial strains |

Case Study: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of this compound, researchers administered the compound to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. This suggests that the compound could be further developed as a therapeutic agent for conditions like arthritis or other inflammatory disorders.

Case Study: Analgesic Properties

Another study focused on the analgesic properties of this compound using a formalin-induced pain model in rats. The administration of this compound resulted in a notable decrease in pain responses, indicating its potential as an analgesic drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.